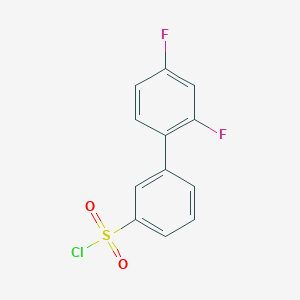

3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

The utility of sulfonyl chlorides in organic synthesis is extensive. They are most commonly employed in the formation of sulfonamides through reaction with primary or secondary amines, and sulfonate esters via reaction with alcohols. oup.comsigmaaldrich.com These reactions are fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in a large number of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. chemimpex.com

Beyond these classical applications, sulfonyl chlorides participate in a variety of other important reactions. They can be used in Friedel-Crafts reactions to introduce sulfonyl groups onto aromatic rings, and they serve as precursors for the generation of sulfenes, which can undergo cycloaddition reactions. acs.org Furthermore, recent advances have demonstrated their use in transition metal-catalyzed cross-coupling reactions, expanding their synthetic utility even further. The reactivity and versatility of sulfonyl chlorides have solidified their role as indispensable building blocks in the construction of complex molecular architectures. acs.org

Overview of Fluorinated Aryl Sulfonyl Chlorides in Modern Organic Synthesis

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. In the context of aryl sulfonyl chlorides, fluorination can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule. These attributes are highly desirable in drug discovery and materials science. acs.org

Fluorinated aryl sulfonyl chlorides are key intermediates for the synthesis of fluorinated organic compounds. chemicalbook.com The presence of fluorine on the aromatic ring can influence the reactivity of the sulfonyl chloride group and provide a handle for further functionalization. The unique properties imparted by fluorine have led to an increased focus on the development of synthetic methodologies for accessing a diverse range of fluorinated aryl sulfonyl chlorides.

Specific Research Focus on 3-(2,4-Difluorophenyl)benzene-1-sulfonyl Chloride in Contemporary Chemical Scholarship

Detailed research findings and specific applications for this compound are not extensively documented in publicly available scientific literature. This specific biphenyl (B1667301) structure, featuring a difluorinated phenyl ring attached to a benzenesulfonyl chloride moiety, suggests its potential as a specialized building block in organic synthesis.

Based on the general reactivity of related compounds, this compound is anticipated to be a valuable reagent for introducing the 3-(2,4-difluorophenyl)phenylsulfonyl group into various molecules. This could be of particular interest in the synthesis of novel pharmaceutical candidates or advanced materials where the specific properties of the difluorobiphenyl scaffold are desired. However, without specific published studies, its role in contemporary chemical scholarship remains largely within the realm of potential applications as a bespoke synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O2S/c13-18(16,17)10-3-1-2-8(6-10)11-5-4-9(14)7-12(11)15/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXJXCQRGOGCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 2,4 Difluorophenyl Benzene 1 Sulfonyl Chloride and Analogues

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfonyl sulfur atom in arenesulfonyl chlorides is a key electrophilic center that participates in a variety of nucleophilic substitution reactions. The mechanisms of these reactions are complex and influenced by substituents, the nature of the nucleophile, and solvent effects. mdpi.com

The mechanism of nucleophilic substitution at the sulfonyl sulfur has been a subject of extensive investigation, with two primary pathways considered: a concerted S_N2-type displacement or a stepwise addition-elimination (A–E) mechanism. mdpi.com Kinetic studies using isotopic labeling have been instrumental in elucidating the precise pathway for arenesulfonyl chlorides.

Detailed investigations of the isotopic chloride-chloride exchange reaction between variously substituted arenesulfonyl chlorides and radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) in acetonitrile (B52724) have shown that the reaction proceeds via a single transition state. mdpi.comnih.gov Density Functional Theory (DFT) calculations support these experimental findings, revealing a double-well potential energy surface with a single transition state, which is characteristic of a synchronous, concerted S_N2 mechanism. mdpi.commdpi.com This is in contrast to the analogous fluoride (B91410) exchange reaction in arenesulfonyl fluorides, which occurs through a stepwise addition-elimination mechanism involving a stable pentacoordinate sulfurane intermediate. mdpi.comnih.govdntb.gov.ua

The reactivity in these exchange reactions is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups increase the rate of reaction, while electron-donating groups slow it down. nih.gov For instance, a 3-CF₃ substituted benzenesulfonyl chloride is approximately 10 times more reactive than the unsubstituted parent compound, whereas a 4-NMe₂ substituted analogue is 12 times slower. nih.gov Kinetic data for a series of 11 para- and meta-substituted arenesulfonyl chlorides were found to follow the Hammett equation, yielding a positive ρ-value of +2.02, which confirms that the reaction is facilitated by the stabilization of negative charge buildup in the transition state. mdpi.comnih.govdntb.gov.ua Given the strong electron-withdrawing nature of the 2,4-difluorophenyl substituent, 3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride is expected to exhibit a significantly enhanced rate of chloride exchange compared to unsubstituted benzenesulfonyl chloride.

Table 1: Effect of Substituents on the Rate of Isotopic Chloride Exchange

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Relative Rate Constant (log k₂₅) |

|---|---|---|

| 4-NMe₂ | -0.66 | Slower |

| 4-Me | -0.17 | Slower |

| H | 0.00 | Baseline |

| 3-CF₃ | +0.43 | Faster |

This interactive table illustrates the trend where electron-withdrawing groups (positive σ values) accelerate the reaction rate, consistent with a ρ-value of +2.02. nih.govdntb.gov.ua

While the electronic effects of meta and para substituents on the reactivity of arenesulfonyl chlorides are well-described by the Hammett relationship, ortho-substituents present a notable anomaly. nih.gov Counterintuitively, the presence of ortho-alkyl groups leads to an acceleration of nucleophilic substitution at the sulfonyl sulfur. mdpi.comnih.gov This phenomenon, termed "steric acceleration," is unexpected because both the positive inductive effect and the steric hindrance of an ortho-alkyl group would be predicted to decrease the reaction rate. nih.govdntb.gov.uaresearchgate.net

For example, 2,4,6-trimethylbenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride are approximately 5 and 3 times more reactive, respectively, in the isotopic chloride exchange reaction than the parent benzenesulfonyl chloride. mdpi.com In contrast, the para-methyl analogue is about half as reactive as the parent compound, demonstrating the expected electron-donating deactivating effect. mdpi.comnih.gov

DFT calculations and X-ray diffraction data have provided insight into this unusual reactivity. nih.govdntb.gov.ua These studies show that the ground state of ortho-alkylated arenesulfonyl chlorides is a rigid, sterically congested, and compressed structure. mdpi.comnih.govresearchgate.net The transition to the trigonal bipyramidal transition state of the S_N2 reaction relieves this steric strain, thus lowering the activation energy and accelerating the reaction rate. mdpi.comresearchgate.net This relief of ground-state strain is the primary driver for the enhanced reactivity observed in these sterically hindered compounds. nih.govresearchgate.net

Table 2: Relative Reactivity of Ortho-Alkylated Arenesulfonyl Chlorides in Isotopic Chloride Exchange

| Compound | Second-Order Rate Constant (10⁵ k / M⁻¹s⁻¹) | Relative Reactivity (vs. Benzenesulfonyl chloride) |

|---|---|---|

| Benzenesulfonyl chloride | 1.33 | 1.00 |

| 4-Methylbenzenesulfonyl chloride | 0.67 | 0.50 |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 6.10 | 4.59 |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 3.72 | 2.80 |

This interactive table shows the counterintuitive rate acceleration caused by bulky ortho-alkyl groups compared to the deactivation by a para-alkyl group. mdpi.comnih.gov

Sulfonyl chlorides and sulfonyl fluorides are the two most important classes of sulfonyl halides, but they exhibit distinct profiles in terms of stability and reactivity. wikipedia.orgnih.gov

Stability: Sulfonyl fluorides are markedly more stable than their sulfonyl chloride counterparts. nih.gov The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides. wikipedia.org Due to the strength of the S-F bond, sulfonyl fluorides are more thermally and chemically robust, showing significant resistance to hydrolysis and thermolysis. nih.gov In contrast, sulfonyl chlorides are more susceptible to hydrolysis and can undergo facile reductive degradation of the S(VI)-Cl bond. nih.gov

Reactivity and Mechanism: While sulfonyl chlorides are generally considered more reactive electrophiles, sulfonyl fluorides possess a unique stability-reactivity pattern that makes them valuable reagents, particularly in chemical biology. nih.govenamine.net Sulfonyl fluorides can selectively react with nucleophilic residues in proteins, such as serine, threonine, and lysine, and their enhanced stability makes them more suitable than sulfonyl chlorides for use as covalent probes in aqueous biological systems. rsc.org In synthetic chemistry, sulfonyl chlorides are often more effective for reactions with sterically hindered amines where sulfonyl fluorides show low reactivity. nih.gov

A fundamental mechanistic difference exists between the two. As previously noted, nucleophilic substitution at the sulfur of sulfonyl chlorides proceeds via a concerted S_N2 pathway. nih.govmdpi.com In contrast, the same reaction with sulfonyl fluorides occurs through a stepwise addition-elimination (A-E) mechanism, which involves the formation of a pentacoordinate difluorosulfurandioxide intermediate. mdpi.comnih.govdntb.gov.ua

Table 3: Comparison of Sulfonyl Chlorides and Sulfonyl Fluorides

| Property | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) |

|---|---|---|

| Stability | Less stable; sensitive to hydrolysis and reduction. nih.gov | More stable; resistant to hydrolysis and thermolysis. nih.govrsc.org |

| General Reactivity | Higher general electrophilicity. nih.gov | More selective reactivity; balanced stability and reactivity. nih.gov |

| Mechanism (Identity Exchange) | Concerted S_N2. mdpi.comnih.govmdpi.com | Stepwise Addition-Elimination (A-E). mdpi.comnih.gov |

| Biological Applications | Limited due to instability. | Widely used as covalent probes for enzymes. enamine.netrsc.org |

Radical-Mediated Chemical Transformations

Beyond their role as electrophiles in nucleophilic substitutions, arenesulfonyl chlorides can also participate in radical-mediated reactions, serving as sources for sulfonyl and aryl radicals.

Arenesulfonyl chlorides are versatile reagents in transition metal-catalyzed cross-coupling reactions. epfl.ch In these transformations, the sulfonyl chloride group can be eliminated in a process known as desulfitative coupling, allowing the aryl group to which it was attached to form a new carbon-carbon bond. This strategy has been successfully applied in Stille, Negishi, and Suzuki-Miyaura cross-coupling reactions. epfl.ch In these palladium-catalyzed processes, the arenesulfonyl chloride acts as an electrophilic partner, reacting with organostannane, organozinc, or organoboron reagents, respectively, to form biaryl products with the extrusion of sulfur dioxide. The reactivity of arenesulfonyl chlorides in these reactions is often comparable to or greater than that of aryl bromides. epfl.ch

Arenesulfonyl chlorides can be used to directly sulfonylate C-H bonds under specific conditions. One such transformation is the C-sulfonylation of 4-alkylpyridines, which proceeds through a formal activation of an unactivated picolyl C-H bond. nih.gov The reaction is typically mediated by a base like triethylamine (B128534) and a catalytic amount of DMAP. The proposed mechanism involves the initial N-sulfonylation of the pyridine (B92270) by the arenesulfonyl chloride to form a pyridinium (B92312) salt. Subsequent deprotonation of the acidic picolyl C-H bond generates a key N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. This intermediate then undergoes rearrangement and protonation to yield the final aryl picolyl sulfone product. nih.gov This methodology is effective for a range of aryl sulfonyl chlorides, including those with electron-deficient, electron-rich, and sterically demanding substituents, providing a direct route to functionalized sulfones. nih.gov

Atom Transfer Radical Addition (ATRA) Reactions with Fluoroalkyl Sulfonyl Chlorides

Fluoroalkyl sulfonyl chlorides, such as this compound, serve as valuable sources of fluorinated radicals for atom transfer radical addition (ATRA) reactions. nih.gov This process is particularly effective for adding fluoroalkyl groups to electron-deficient unsaturated compounds. nih.govresearchgate.net A significant advancement in this area involves the use of copper-catalyzed photochemical conditions. Under visible light irradiation, fluoroalkylsulfonyl chlorides react with electron-deficient alkenes to yield α-chloro-β-fluoroalkylcarbonyl products in high yields. nih.govkisti.re.kr This method is notable for its mild reaction conditions. kisti.re.kr

The general mechanism involves the generation of a fluoroalkyl radical from the sulfonyl chloride, which then adds to the alkene. This is followed by a chlorine atom transfer from another equivalent of the sulfonyl chloride, propagating the radical chain. The versatility of this reaction is demonstrated by its compatibility with a range of fluoroalkyl groups, including CF3, C4F9, CF2H, CH2F, and CH2CF3. nih.gov The resulting α-chloro substituent in the product can be easily replaced through nucleophilic substitution, allowing for further functionalization and the synthesis of diverse chemical structures. nih.govresearchgate.net

Ruthenium complexes have also been employed as catalysts for the ATRA of sulfonyl chlorides to alkenes, such as styrene, leading to the formation of β-chlorosulfones. researchgate.net The ATRA reaction can be part of a sequential transformation, for instance, an ATRA followed by an atom transfer radical cyclization (ATRC). researchgate.net

The following table summarizes representative substrates used in Cu-catalyzed ATRA reactions with fluoroalkyl sulfonyl chlorides.

| Fluoroalkyl Group (Rf) | Alkene Substrate | Product Type | Yield |

| CF3 | Electron-deficient carbonyls | α-chloro-β-trifluoromethylcarbonyl | Excellent |

| C4F9 | Electron-deficient carbonyls | α-chloro-β-perfluorobutylcarbonyl | Excellent |

| CF2H | Electron-deficient carbonyls | α-chloro-β-difluoromethylcarbonyl | Excellent |

| CH2F | α,β-unsaturated esters | α-chloro-β-fluoromethyl ester | Good |

| CH2CF3 | α,β-unsaturated amides | α-chloro-β-trifluoroethyl amide | Good |

Electrophilic Reaction Pathways of Arenesulfonyl Chlorides

Arenesulfonyl chlorides, including this compound, are well-established electrophilic reagents in organic synthesis. wikipedia.org The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles. nih.gov This reactivity is central to the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.orgresearchgate.net

The mechanism of nucleophilic substitution at the sulfonyl sulfur has been a subject of detailed investigation. For most arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2-type) mechanism is generally proposed for reactions like solvolysis. nih.gov Kinetic studies, such as the chloride-chloride exchange reaction, have been used to probe the electronic and steric effects on reactivity. The Hammett equation has been successfully applied to correlate the reaction rates with the electronic properties of substituents on the aromatic ring, yielding a positive ρ-value, which indicates that electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur and accelerate the reaction. nih.gov

Interestingly, the presence of ortho-alkyl groups on the benzene (B151609) ring can lead to a counterintuitive acceleration of the substitution reaction. nih.govmdpi.com This "steric acceleration" is attributed to the relief of ground-state steric strain as the geometry changes from tetrahedral in the sulfonyl chloride to a trigonal bipyramidal transition state or intermediate. mdpi.com

Arenesulfonyl chlorides can also participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions, although the sulfonyl chloride group itself is deactivating. researchgate.net Under certain conditions, they react with various unsaturated compounds, including alkenes, alkynes, and imines, through ionic or radical pathways. magtech.com.cnresearchgate.net For example, the reaction with cyclic imines can lead to the formation of cyclic iminium ions that are subsequently attacked by nucleophiles. researchgate.net

The hydrolysis of arenesulfonyl chlorides is another important electrophilic reaction pathway. Studies suggest that this can proceed through two different pathways of a SAN (Substitution, Associative Nucleophilic) mechanism, one involving a cyclic intermediate with a pentacoordinate sulfur atom and another proceeding through an anionic intermediate. researchgate.net The pathway involving the anionic intermediate is more significant for arenesulfonyl chlorides bearing strong electron-withdrawing groups. researchgate.net

Investigations into Desulfitative Coupling Reaction Mechanisms

Desulfitative coupling reactions have emerged as powerful methods for forming carbon-carbon and carbon-heteroatom bonds, utilizing sulfonyl chlorides or sulfinate salts as coupling partners. nih.govacs.org These reactions, often catalyzed by transition metals like palladium, proceed with the extrusion of sulfur dioxide (SO2). acs.orgchemrevlett.com

In palladium-catalyzed desulfitative cross-coupling reactions, arenesulfonyl chlorides can serve as sources of aryl or heteroaryl groups. chemrevlett.comnih.gov The mechanism of these reactions has been investigated through kinetic and structural analyses. nih.govacs.org A general catalytic cycle for the coupling of an arenesulfonyl chloride with a C-H bond of a heteroarene can be proposed to involve several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the S-Cl bond of the arenesulfonyl chloride to form a Pd(II) intermediate. chemrevlett.com

SO2 Extrusion: This intermediate then loses a molecule of SO2 to generate an aryl-palladium(II) species. chemrevlett.com

C-H Activation/Electrophilic Palladation: The aryl-palladium(II) species reacts with the heteroarene partner through a concerted metalation-deprotonation or electrophilic palladation pathway. chemrevlett.com

Reductive Elimination: The resulting diaryl-palladium(II) intermediate undergoes reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. chemrevlett.com

The nature of the sulfinate precursor (e.g., carbocyclic vs. heterocyclic) can influence the catalyst resting state and the turnover-limiting step. nih.govacs.org For carbocyclic sulfinates, transmetalation is often turnover-limiting, whereas for certain pyridine sulfinates, the loss of SO2 from a chelated Pd(II) complex is the rate-determining step. nih.gov Additives, such as carbonate bases, can play a crucial role, not only by acting as a base but also by trapping the liberated SO2 and influencing the rate of transmetalation. nih.govacs.org

These desulfitative methods have been applied to a wide range of substrates, including the arylation of indoles, pyrroles, and enones. chemrevlett.comnih.govrsc.org For instance, the direct C2 arylation of 3-haloindoles with benzenesulfonyl chlorides has been achieved, where the halogen at the C3 position acts as a temporary blocking group. nih.gov Similarly, sodium arylsulfinates, which can be derived from sulfonyl chlorides, have been used in desulfitative couplings with nitriles to synthesize ketones and with H-phosphonate diesters to form C-P bonds. nih.govscispace.com

The following table summarizes key mechanistic steps in Pd-catalyzed desulfitative coupling.

| Mechanistic Step | Description | Intermediate Species |

| Catalyst Activation | Generation of active Pd(0) from a Pd(II) precatalyst. | Pd(0)L_n |

| Oxidative Addition | Insertion of Pd(0) into the Ar-SO2Cl bond. | Ar-Pd(II)(SO2Cl)L_n |

| SO2 Extrusion | Loss of sulfur dioxide. | Ar-Pd(II)Cl(L_n) |

| C-H Activation | Reaction with the coupling partner (e.g., heteroarene). | Ar-Pd(II)-Ar'(L_n) |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Ar-Ar' + Pd(0)L_n |

Derivatization and Chemical Transformations of 3 2,4 Difluorophenyl Benzene 1 Sulfonyl Chloride

Conversion to Sulfonamides

The most common derivatization of 3-(2,4-difluorophenyl)benzene-1-sulfonyl chloride is its conversion to the corresponding sulfonamides. This is typically achieved through its reaction with primary or secondary amines.

Direct Amination Reactions with Primary, Secondary, and Tertiary Amines

The direct reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted 3-(2,4-difluorophenyl)benzenesulfonamides. This reaction, often referred to as sulfonylation of amines, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Commonly used bases include tertiary amines such as triethylamine (B128534) and pyridine (B92270), or inorganic bases like sodium carbonate. The choice of solvent and reaction conditions can influence the reaction rate and yield. Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are frequently employed. Microwave-assisted synthesis has also been reported as an efficient method for the sulfonylation of amines under solvent-free conditions, often leading to excellent yields in shorter reaction times. rsc.org

While primary and secondary amines readily form stable sulfonamides, the reaction with tertiary amines is different. Tertiary amines can act as catalysts, promoting the hydrolysis of the sulfonyl chloride in the presence of water. In some cases, a visible-light-induced N-demethylation reaction can occur between tertiary amines and aryl sulfonyl chlorides, leading to the formation of a sulfonamide. researchgate.net

Table 1: Examples of Direct Amination Reactions

| Amine Type | Reactant | Product | Reaction Conditions | Yield (%) |

| Primary Amine | Aniline (B41778) | N-phenyl-3-(2,4-difluorophenyl)benzenesulfonamide | Pyridine, 0-25 °C | High |

| Secondary Amine | Dibutylamine | N,N-dibutyl-3-(2,4-difluorophenyl)benzenesulfonamide | 1.0 M NaOH(aq) | 94 |

| Primary Amine | 1-Octylamine | N-octyl-3-(2,4-difluorophenyl)benzenesulfonamide | 1.0 M NaOH(aq) | 98 |

One-Pot Synthesis from Carboxylic Acids and Amines via Sulfonyl Chlorides

One-pot procedures for the synthesis of sulfonamides that avoid the isolation of the often-sensitive sulfonyl chloride intermediates have been developed. A notable strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. acs.orgprinceton.edu In this approach, an aromatic carboxylic acid is converted in situ to the corresponding sulfonyl chloride, which then reacts with an amine in the same reaction vessel to yield the desired sulfonamide. acs.orgprinceton.edu This method is advantageous as it starts from readily available carboxylic acids and amines, which are common building blocks in medicinal chemistry. acs.orgprinceton.edu

This one-pot process typically utilizes a copper catalyst, a source of sulfur dioxide (like DABSO), and a chlorinating agent. The reaction is often initiated by light (photoredox catalysis). This strategy has been shown to be applicable to a wide range of aryl and heteroaryl carboxylic acids and various primary and secondary amines. acs.orgprinceton.edu

Catalytic Amidation Approaches to Sulfonamides

Catalytic methods for the formation of sulfonamides from sulfonyl chlorides and amines offer advantages in terms of efficiency and substrate scope. While the direct amination is often efficient, certain substrates may benefit from a catalytic approach. For instance, iron and copper-catalyzed C-H amidation processes have been developed for the one-pot synthesis of diaryl sulfonamides. researchgate.netrsc.org

More directly related to the derivatization of the sulfonyl chloride, catalytic methods can be employed to activate the sulfonyl chloride or the amine. While specific examples for this compound are not prevalent in the literature, general methodologies for the catalytic amidation of aryl sulfonyl chlorides are applicable. These can involve transition metal catalysts that facilitate the coupling of the sulfonyl chloride with the amine, potentially under milder conditions or with a broader range of functional group tolerance. For example, nickel-catalyzed amination of aryl chlorides with primary aliphatic amines has been reported, showcasing the potential for first-row transition metals in such couplings. thieme.degoogle.com

Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation, as sulfonyl fluorides exhibit unique reactivity and stability, making them important motifs in chemical biology and drug discovery, particularly in the context of "click chemistry". semanticscholar.org

Halogen Exchange Reactions Employing Fluoride (B91410) Sources

The most direct method for the synthesis of 3-(2,4-difluorophenyl)benzene-1-sulfonyl fluoride from the corresponding sulfonyl chloride is through a halogen exchange (Halex) reaction. acsgcipr.orgwikipedia.org This reaction involves the displacement of the chloride atom with a fluoride atom using a suitable fluoride source.

Anhydrous potassium fluoride (KF) is a commonly used and cost-effective fluoride source for this transformation. acsgcipr.orgwikipedia.org The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) at elevated temperatures. wikipedia.orggoogle.comgoogle.com The use of phase-transfer catalysts can sometimes be employed to enhance the solubility and reactivity of the fluoride salt. google.com Other fluoride sources that can be utilized include cesium fluoride (CsF) and tetra-n-butylammonium fluoride (TBAF). wikipedia.org

The general conditions for a Halex reaction involve heating the sulfonyl chloride with an excess of the fluoride salt in a high-boiling aprotic solvent. The progress of the reaction can be monitored by techniques such as gas chromatography or thin-layer chromatography. Upon completion, the product is typically isolated by distillation or crystallization after removal of the inorganic salts.

Table 2: Fluoride Sources for Halogen Exchange Reactions

| Fluoride Source | Abbreviation | Common Solvents |

| Potassium Fluoride | KF | Sulfolane, Acetonitrile |

| Cesium Fluoride | CsF | Dimethylformamide (DMF) |

| Tetra-n-butylammonium fluoride | TBAF | Tetrahydrofuran (THF) |

Electrochemical Approaches to Sulfonyl Fluoride Formation

Electrochemical methods offer an alternative and often milder route for the synthesis of sulfonyl fluorides. These methods can avoid the use of harsh reagents and high temperatures. Electrochemical fluorination can be achieved through anodic oxidation of sulfur-containing compounds in the presence of a fluoride source. semanticscholar.org

A reported electrochemical approach involves the oxidative coupling of thiols or disulfides with potassium fluoride. thieme.desemanticscholar.orgnih.gov While this method starts from a different precursor, it highlights the potential of electrochemistry in forming the sulfonyl fluoride bond. For the direct conversion of a sulfonyl chloride, electrochemical methods could potentially be developed. Another electrochemical strategy involves the reaction of sulfonyl hydrazides with a fluoride source under electrochemical conditions to produce sulfonyl fluorides. rsc.org

Formation of Sulfones

The sulfone functional group is a prevalent feature in a multitude of therapeutic agents and functional materials. The synthesis of sulfones from this compound can be efficiently achieved through various modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and the use of organozinc reagents.

Transition Metal-Assisted Coupling Reactions with Halides

Transition metal catalysis provides a powerful platform for the construction of carbon-sulfur bonds, enabling the formation of diaryl and alkyl-aryl sulfones under relatively mild conditions. While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the general principles of these transformations are well-established for a wide range of sulfonyl chlorides.

Palladium, nickel, and copper complexes are commonly employed catalysts for the coupling of sulfonyl chlorides with various partners, including aryl halides, boronic acids, and organometallic reagents. For instance, a typical palladium-catalyzed Suzuki-Miyaura type coupling would involve the reaction of an aryl boronic acid with the sulfonyl chloride in the presence of a palladium catalyst and a suitable base. Similarly, copper-catalyzed methodologies often utilize aryl halides as coupling partners.

Table 1: Representative Transition Metal-Catalyzed Sulfone Synthesis (Note: This table is illustrative of general methodologies and does not represent specific reported reactions for this compound due to a lack of available data.)

| Catalyst System | Coupling Partner | Product Type |

| Pd(OAc)₂ / Ligand | Arylboronic Acid | Diaryl Sulfone |

| CuI / Ligand | Aryl Halide | Diaryl Sulfone |

| NiCl₂(dppp) | Grignard Reagent | Aryl Alkyl Sulfone |

Detailed research into the application of these powerful catalytic systems to this compound would be a valuable endeavor to expand the synthetic utility of this important building block.

Organozinc Reagent Mediated Syntheses of Sulfones

Organozinc reagents have emerged as highly versatile and functional group tolerant nucleophiles in organic synthesis. sigmaaldrich.comwikipedia.org Their application in the synthesis of sulfones from sulfonyl chlorides offers a robust and reliable method. The general approach involves the preparation of an organozinc reagent, which is then reacted with the sulfonyl chloride, often in the presence of a transition metal catalyst such as copper or palladium. units.it

While specific studies focusing on this compound are scarce, the reaction of 2,4-difluorophenylzinc bromide with other sulfonyl chlorides has been documented, showcasing the feasibility of this approach. units.it For example, the Negishi coupling, a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide (or in this case, a sulfonyl chloride), provides a direct route to the desired sulfone.

Table 2: Illustrative Organozinc-Mediated Sulfone Synthesis (Note: This table illustrates a general reaction scheme. Specific yields and conditions for this compound are not available in the cited literature.)

| Organozinc Reagent | Catalyst | Product |

| Aryl-ZnBr | Pd(PPh₃)₄ | 3-(2,4-Difluorophenyl)phenyl Aryl Sulfone |

| Alkyl-ZnCl | CuI | 3-(2,4-Difluorophenyl)phenyl Alkyl Sulfone |

The mild reaction conditions and high functional group tolerance associated with organozinc reagents make this a promising avenue for the synthesis of a diverse library of sulfones derived from this compound.

Synthesis of Thioethers and Thioesters via Sulfonyl Chloride Deoxygenation

The deoxygenative transformation of sulfonyl chlorides provides an elegant and direct route to thioethers and thioesters, which are valuable functionalities in medicinal chemistry and materials science. nih.govresearchgate.net This approach circumvents the often foul-smelling and easily oxidized thiols typically used in their synthesis.

Phosphine-mediated deoxygenation is a prominent method in this category. nih.gov In this process, a phosphine, such as triphenylphosphine, acts as an oxygen acceptor, reducing the sulfonyl chloride to a reactive intermediate that can be trapped by a suitable nucleophile. The reaction with an alcohol or a phenol (B47542) leads to the formation of a thioether, while reaction with a carboxylic acid yields a thioester.

| Reagent | Nucleophile | Product |

| PPh₃ | R-OH | 3-(2,4-Difluorophenyl)phenyl Thioether |

| PPh₃ | R-COOH | 3-(2,4-Difluorophenyl)phenyl Thioester |

This methodology offers an operationally simple and versatile strategy for accessing thioethers and thioesters from the readily available this compound, expanding its utility in the synthesis of diverse sulfur-containing molecules.

Utilization in Derivatization for Analytical and Structural Elucidation Studies

Sulfonyl chlorides are widely employed as derivatizing agents in analytical chemistry to enhance the detectability and chromatographic behavior of analytes containing primary and secondary amine or hydroxyl groups. nbinno.comsdiarticle4.comsigmaaldrich.com The reaction of this compound with such analytes results in the formation of stable sulfonamides or sulfonate esters, respectively.

The introduction of the 3-(2,4-difluorophenyl)phenyl group can significantly improve the properties of the analyte for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The fluorinated aromatic moiety can enhance the response of UV or fluorescence detectors and improve the volatility of the derivative for GC analysis. Furthermore, the distinct isotopic pattern of the derivative can aid in its identification by mass spectrometry (MS).

While specific applications of this compound as a derivatizing agent are not explicitly detailed in the provided search results, its structural features suggest its potential in this area. The synthesis of related sulfonamides, such as N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, and the study of their crystal structures, highlights the utility of these derivatives in structural elucidation. nih.gov X-ray crystallography of such derivatives can provide valuable insights into molecular conformation and intermolecular interactions. mdpi.commdpi.com

Table 4: Potential Applications of this compound in Derivatization

| Analyte Functional Group | Derivative | Analytical Technique | Potential Benefit |

| Primary/Secondary Amine | Sulfonamide | HPLC-UV/Fluorescence, LC-MS | Enhanced detection, improved chromatography |

| Hydroxyl | Sulfonate Ester | GC-MS, LC-MS | Increased volatility, mass spectral identification |

The development of analytical methods utilizing this compound as a derivatizing agent could provide sensitive and selective assays for a range of important analytes.

Advanced Applications in Chemical Synthesis and Research

Building Block Utility in Complex Organic Synthesis

The intrinsic reactivity of the sulfonyl chloride functional group, combined with the rigid and functionalized biaryl core, establishes 3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride as a versatile building block for constructing complex organic molecules.

Design and Preparation of Diverse Molecular Scaffolds

Molecular scaffolds serve as the core structures upon which diverse functional groups can be appended to create libraries of compounds for various applications. mdpi.com The subject compound is an ideal precursor for such scaffolds due to the reliable reactivity of the sulfonyl chloride moiety. This group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, alcohols, and other nucleophiles to form stable sulfonamide, sulfonate ester, and other linkages.

The reaction with bifunctional or trifunctional amines is particularly useful for generating complex and three-dimensional molecular frameworks. For instance, reacting this compound with various amino-alcohols or diamines can produce scaffolds bearing additional points for diversification. The biaryl core provides a defined and rigid orientation for the appended substituents, which is crucial for designing molecules that can interact with specific biological targets. The predictability of this reaction allows chemists to systematically design and synthesize libraries of novel molecular scaffolds with varied steric and electronic properties. nbinno.com

| Reactant Type | Example Reactant | Resulting Linkage | Scaffold Feature |

|---|---|---|---|

| Primary Amine | Aniline (B41778) | Sulfonamide | Introduction of an additional aryl group |

| Secondary Amine | Piperidine | Sulfonamide | Incorporation of a saturated heterocycle |

| Diamine | Ethylenediamine | Bis-sulfonamide (if 2 eq. of sulfonyl chloride used) or Sulfonamide with a free amino group | Potential for polymerization or further functionalization |

| Amino Acid | Glycine methyl ester | N-Sulfonylated amino acid ester | Chiral building block with peptide coupling potential |

Strategies for Late-Stage Functionalization of Advanced Intermediates

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. mpg.dempg.de While this compound is typically used as an initial building block, the sulfonamides derived from it are excellent candidates for LSF. nih.gov The two aromatic rings of the resulting sulfonamide structure offer multiple sites for C-H activation, allowing for the installation of new functional groups. researchgate.netacs.org

This strategy is highly valuable as it enables the rapid generation of analogues from a common, advanced intermediate. For example, a bioactive sulfonamide derived from the title compound could undergo directed C-H borylation or halogenation at a specific position on either of the phenyl rings. These newly installed functional groups then serve as handles for further modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) of the compound series without having to restart the synthesis from scratch. researchgate.net

Role in Medicinal Chemistry Research and Drug Design

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. The unique combination of this reactive handle with fluorine atoms makes this compound a particularly attractive starting material for drug discovery programs.

Precursors for the Synthesis of Bioactive Sulfonamide Derivatives

Sulfonyl chlorides are among the most common reagents used to install the sulfonyl group in synthetic chemistry. nih.gov Their reaction with amines to form sulfonamides is a robust and high-yielding transformation, making it ideal for creating libraries of potential drug candidates. researchgate.net The sulfonamide group is a key pharmacophore in drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

By reacting this compound with a variety of primary or secondary amines, medicinal chemists can generate a multitude of novel sulfonamide derivatives. cbijournal.com The 3-(2,4-difluorophenyl)phenyl moiety provides a distinct substitution pattern that can be explored for its interaction with biological targets. This building block allows for the systematic modification of the amine portion of the molecule, enabling a thorough investigation of SAR and the optimization of properties like potency and selectivity. For instance, substituted anilines or heterocyclic amines can be used to produce compounds that target specific enzyme active sites or protein-protein interactions. nih.govmdpi.com

Strategic Incorporation of Fluorine for Modulating Physicochemical and Pharmacokinetic Properties

The presence of two fluorine atoms on one of the phenyl rings is a deliberate design feature that leverages the unique properties of fluorine to enhance drug-like characteristics. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Fluorine atoms can significantly alter the physicochemical properties of a molecule. Their high electronegativity can lower the pKa of nearby acidic or basic groups, affecting the compound's ionization state at physiological pH. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov The C-F bond is stronger than a C-H bond, making it resistant to cleavage. Placing fluorine atoms at positions like C-2 and C-4 on the phenyl ring can shield adjacent positions from metabolic attack, thereby increasing the drug's half-life. Fluorine can also improve a molecule's binding affinity to its target protein through favorable electrostatic or hydrophobic interactions and can enhance membrane permeability. nih.gov

| Property | Effect of Fluorine Incorporation | Pharmacological Consequence |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism (e.g., by CYP enzymes) | Increased half-life and bioavailability |

| Binding Affinity | Can form favorable electrostatic interactions (e.g., with backbone amides) and alter conformation | Enhanced potency and selectivity |

| Lipophilicity (LogP) | Increases lipophilicity, which can be strategically tuned | Improved membrane permeability and cell penetration |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby functional groups due to inductive effects | Modified solubility, absorption, and receptor binding |

Integration with Click Chemistry Methodologies, including Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for molecular assembly. digitellinc.com The reliable formation of sulfonamides from sulfonyl chlorides and amines can be considered a "click-like" reaction due to its efficiency and broad scope.

A more recent and specific branch of click chemistry is Sulfur(VI) Fluoride Exchange (SuFEx). researchgate.net SuFEx chemistry utilizes the unique reactivity of sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F) as exceptionally stable yet reactive connectors. advanceseng.com A key distinction is that SuFEx relies on the S-F bond, which is more stable towards reduction than the S-Cl bond found in sulfonyl chlorides. nih.gov Sulfonyl chlorides can be susceptible to reductive collapse, which can limit their applications, whereas sulfonyl fluorides react cleanly via substitution. nih.gov

While this compound is not a direct participant in SuFEx, it serves as a valuable precursor to SuFEx-active reagents. The sulfonyl chloride can be converted to the corresponding sulfonyl fluoride, 3-(2,4-Difluorophenyl)benzene-1-sulfonyl fluoride, through a simple halide exchange reaction, for example, using a fluoride salt like potassium fluoride. nih.gov Once converted, this sulfonyl fluoride becomes a powerful hub for SuFEx chemistry, capable of reacting with silyl (B83357) ethers and other nucleophiles to form highly stable sulfate (B86663) or sulfonate linkages. sigmaaldrich.com This two-step process integrates the versatile 3-(2,4-difluorophenyl)phenyl scaffold into the cutting-edge SuFEx paradigm, expanding its utility for creating complex polymers, bioconjugates, and materials with precisely engineered properties.

Based on a comprehensive review of the available research, there is currently no specific information detailing the direct application of This compound in the fields of organocatalysis and asymmetric synthesis. Scientific literature does not presently contain studies or findings related to the use of this particular compound as a catalyst, ligand, or precursor in these advanced areas of chemical synthesis.

Therefore, the section on "," specifically subsection 5.4 regarding "Applications in Organocatalysis and Asymmetric Synthesis," cannot be completed with scientifically accurate and verifiable information at this time.

Computational and Theoretical Studies on 3 2,4 Difluorophenyl Benzene 1 Sulfonyl Chloride Systems

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of chemical reactions involving sulfonyl chlorides. mdpi.comnih.govdntb.gov.ua Theoretical studies on the nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides have been particularly revealing.

One of the fundamental reactions studied is the identity chloride-chloride exchange reaction. mdpi.comnih.govdntb.gov.uasemanticscholar.org DFT calculations have shown that this reaction proceeds through a single transition state, which is characteristic of a synchronous S_N2 mechanism. mdpi.comnih.govdntb.gov.ua This is in contrast to the analogous fluoride (B91410) exchange reaction, which is calculated to occur via a stepwise addition–elimination (A–E) mechanism that involves the formation of a hypervalent difluorosulfurandioxide intermediate. mdpi.comnih.govdntb.gov.ua The reliability of these DFT calculations is supported by the strong correlation between calculated relative rate constants and activation parameters with experimental kinetic data. mdpi.comsemanticscholar.org

The potential energy surface (PES) for the chloride exchange reaction, as determined by DFT, typically shows a double-well profile with a central transition state flanked by reactant and product ion-dipole complexes, a classic feature of a gas-phase S_N2 reaction energy profile. mdpi.com These computational findings provide a detailed picture of the molecular events during the substitution process, clarifying whether the reaction is a concerted one-step process or a multi-step pathway.

Analysis of Structure-Reactivity Relationships through Computational Modeling

Computational modeling is instrumental in deciphering the relationship between the molecular structure of aryl sulfonyl chlorides and their reactivity. Studies have combined experimental kinetics with DFT calculations to explain the influence of various substituents on the aromatic ring. mdpi.comnih.govdntb.gov.ua

For a series of para- and meta-substituted arenesulfonyl chlorides, the rates of chloride exchange were found to follow the Hammett equation, yielding a positive ρ-value of +2.02. mdpi.comnih.govdntb.gov.ua This indicates that electron-withdrawing groups, such as the fluoro substituents in 3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride, accelerate the reaction by stabilizing the negative charge buildup in the transition state. Conversely, electron-donating groups slow the reaction down.

A particularly interesting finding from combined experimental and computational studies is the counterintuitive acceleration of the substitution reaction by ortho-alkyl groups. mdpi.comnih.govdntb.gov.uasemanticscholar.org While both inductive and steric effects of these groups would be expected to decrease the reaction rate, an enhanced reactivity is observed. mdpi.comnih.govdntb.gov.ua DFT calculations and X-ray data revealed that this acceleration is primarily due to the peculiar, rigid, and sterically congested ground-state structure of these molecules, which is already closer in energy to the transition state. mdpi.comnih.govdntb.gov.uasemanticscholar.org

| Substituent Type on Aryl Ring | Predicted Effect on SN2 Reaction Rate | Computational Rationale |

|---|---|---|

| Electron-Withdrawing (e.g., -F, -NO2) | Acceleration | Stabilization of the electron-rich transition state. |

| Electron-Donating (e.g., -CH3, -OCH3) | Deceleration | Destabilization of the electron-rich transition state. |

| Bulky Ortho-Alkyl (e.g., -C(CH3)3) | Acceleration (Counterintuitive) | Ground state destabilization due to steric congestion, raising its energy closer to the transition state. |

Investigation of Non-Covalent Interactions in Aryl Sulfonyl Chloride Motifs

The solid-state structure and properties of aryl sulfonyl chlorides are significantly influenced by a network of non-covalent interactions. Computational methods, often coupled with crystallographic data and Hirshfeld surface analysis, are used to explore these subtle yet crucial forces. nih.govnih.gov

Studies comparing aryl sulfonyl chlorides with their fluoride counterparts have provided detailed insights into the role of the halogen atom in intermolecular interactions. nih.govnih.gov In the crystal structure of a heteroaryl sulfonyl chloride, the sulfonyl chloride's chlorine atom was found to participate in hydrogen interactions, whereas the corresponding fluoride did not. nih.govnih.gov Specifically, short H⋯Cl interactions are observed. nih.gov

Furthermore, Cl⋯O interactions involving the sulfonyl oxygens are common and appear to play a significant role in the crystal packing, accounting for a notable percentage of the intermolecular contacts. nih.gov In contrast, Cl⋯π interactions, which might be expected, are not always observed. nih.gov The sulfonyl group itself can influence the molecular conformation; for instance, one of the sulfonyl oxygen atoms may be positioned to form an intramolecular hydrogen interaction with a nearby C-H bond. nih.gov

| Interaction Type | Description in Aryl Sulfonyl Chloride Motifs | Significance |

|---|---|---|

| H⋯Cl | Observed between hydrogen atoms and the sulfonyl chlorine. | Contributes to crystal packing and molecular assembly. nih.gov |

| Cl⋯O | Occurs between the sulfonyl chlorine and sulfonyl oxygens of neighboring molecules. nih.gov | Plays a notable role in the overall crystal packing. nih.gov |

| Cl⋯π | Not consistently observed in all studied structures. nih.gov | Indicates that this interaction is not a universally dominant feature for this motif. |

| Intramolecular O⋯H | Possible interaction between a sulfonyl oxygen and a nearby aromatic hydrogen. nih.gov | Influences the conformation of the sulfonyl chloride group relative to the aryl ring. nih.gov |

Predictive Modeling for Novel Reactivity and Selectivity in Sulfonyl Chloride Transformations

Beyond elucidating existing mechanisms, computational chemistry aims to predict new chemical behaviors. For sulfonyl chloride transformations, predictive modeling through techniques like quantitative structure-reactivity relationships (QSRRs) offers a pathway to forecast reactivity without the need for extensive experimentation. magtech.com.cnchemrxiv.orgacs.org

The goal of QSRR is to establish a mathematical relationship between the chemical structure and the reactivity of a molecule. chemrxiv.org Modern approaches often use quantum chemical data as inputs, but this can be computationally expensive. chemrxiv.org Newer data-driven workflows aim to predict reactivity parameters using only structural information, enabling real-time synthesis planning. chemrxiv.orgacs.org

Such a workflow might involve a two-step process. First, high-dimensional structural descriptors are linked to a smaller set of quantum molecular properties using machine learning methods like Gaussian process regression. acs.org In the second step, these quantum properties are correlated with the actual reactivity parameters using methods like multivariate linear regression. acs.org This approach can significantly accelerate the discovery of novel compounds and reactions by allowing chemists to rapidly screen virtual libraries of sulfonyl chlorides like this compound for desired reactivity profiles, making informed decisions in synthesis design. chemrxiv.org

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,4-difluorophenyl)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via sulfonation of the parent aromatic system followed by chlorination. A general approach involves reacting a substituted benzene derivative with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. Solvent choice (e.g., dichloromethane or chloroform) and inert atmosphere (N₂/Ar) are critical to prevent hydrolysis . Optimization focuses on stoichiometry, reaction time, and purification methods (e.g., recrystallization vs. silica gel chromatography) to maximize yield and purity .

Q. What purification techniques are recommended for isolating this compound, and how is purity validated?

Answer: Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents. Purity is validated via ¹H-NMR (to confirm absence of residual solvents or byproducts) and HPLC (to assess >95% purity). For example, derivatives like 4-(3,5-difluorobenzyloxy)benzene-1-sulfonyl chloride achieved 68% yield after silica gel purification, with NMR confirming structural integrity .

Q. How is this compound characterized spectroscopically?

Answer: Key techniques include:

- ¹H/¹³C-NMR : To confirm substitution patterns and aromatic proton environments. For example, in 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride, downfield shifts (~7.8–8.2 ppm) indicate sulfonyl chloride protons .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₈ClF₂O₂S: calculated 289.0, observed 289.1) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,4-difluorophenyl) influence the reactivity of benzene-sulfonyl chlorides in nucleophilic substitution reactions?

Answer: Electron-withdrawing groups (e.g., -F) enhance the electrophilicity of the sulfonyl chloride group by polarizing the S=O bonds, accelerating reactions with nucleophiles (e.g., amines, alcohols). For instance, 4-(3,5-difluorobenzyloxy) derivatives show higher reactivity in amidation compared to non-fluorinated analogs due to increased electron deficiency at the sulfur center . Computational studies (DFT) can quantify this effect by analyzing LUMO energies and charge distribution .

Q. How can researchers resolve contradictions in reported yields for sulfonyl chloride derivatives under similar reaction conditions?

Answer: Discrepancies may arise from subtle differences in steric hindrance, solvent purity, or moisture control. For example, 4-(quinolin-8-ylmethoxy)benzene-1-sulfonyl chloride yielded only 15% due to steric bulk, while less hindered analogs achieved >90% yields . Systematic studies varying parameters (temperature, solvent drying, reagent quality) are essential. Reproducibility is improved by strictly adhering to inert conditions and characterizing intermediates at each step.

Q. What strategies are effective for designing bioactivity assays using this compound as a synthetic intermediate?

Answer: The compound’s sulfonyl chloride group enables conjugation to biomolecules (e.g., peptides, enzyme inhibitors). For example, analogs like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride have been used to synthesize ADAM-17 inhibitors for cancer research . Assay design involves:

Functionalization : React with target amines/thiols under mild conditions (pH 7–8, 25°C).

Purification : Remove unreacted starting material via size-exclusion chromatography.

Validation : Test inhibitory activity in cell-based models (e.g., ovarian cancer cell lines) .

Q. How can mechanistic studies (e.g., isotopic labeling) elucidate the hydrolysis stability of this compound?

Answer: ¹⁸O-labeling experiments in H₂¹⁸O can track hydrolysis pathways by analyzing incorporation of ¹⁸O into sulfonic acid byproducts via mass spectrometry. Kinetic studies under varying pH and temperature reveal activation energies, guiding storage conditions (e.g., anhydrous, -20°C) . Computational modeling (MD simulations) further predicts degradation pathways .

Q. What role does the 2,4-difluorophenyl group play in modulating the compound’s stability under oxidative or photolytic conditions?

Answer: The electron-withdrawing fluorine atoms reduce electron density in the aromatic ring, enhancing resistance to oxidation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS analysis identifies degradation products. For instance, photolytic studies of similar compounds (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) show slower decomposition under UV light compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.